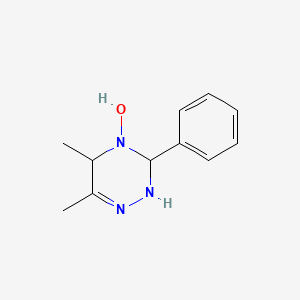![molecular formula C17H21N3O7 B14211074 N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine CAS No. 631915-76-9](/img/structure/B14211074.png)
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine is a chemical compound known for its role in various biochemical processes. It is a derivative of glycine and alanine, with an acetyloxybenzoyl group attached to the glycine residue. This compound is significant in the study of enzyme mechanisms and has applications in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, D-alanine, and D-alanine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Acetylation: The final step involves the acetylation of the benzoyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and acetic acid.
Oxidation: Oxidative cleavage of the acetyloxybenzoyl group can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycine, D-alanine, D-alanine, and acetic acid.
Oxidation: Oxidized benzoyl derivatives.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and enzyme mechanisms.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine involves its interaction with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The molecular targets include peptidoglycan synthesis enzymes and proteases. The pathways involved in its action are related to cell wall synthesis and protein degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine: A similar compound involved in bacterial cell wall synthesis.
N-acetylmuramoyl-L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine: Another related compound with similar biochemical properties.
Uniqueness
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine is unique due to its specific acetyloxybenzoyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
631915-76-9 |
|---|---|
Formule moléculaire |
C17H21N3O7 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[2-[(2-acetyloxybenzoyl)amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H21N3O7/c1-9(15(23)20-10(2)17(25)26)19-14(22)8-18-16(24)12-6-4-5-7-13(12)27-11(3)21/h4-7,9-10H,8H2,1-3H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,10-/m1/s1 |
Clé InChI |
UAIVFANPGQIQMH-NXEZZACHSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)C1=CC=CC=C1OC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1=CC=CC=C1OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



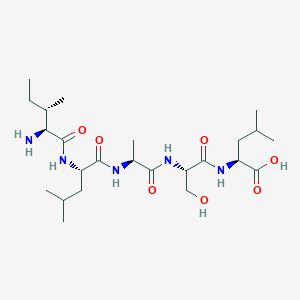
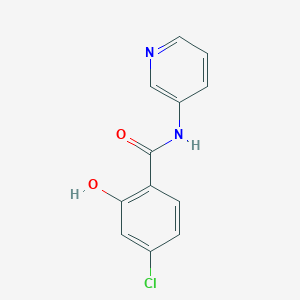
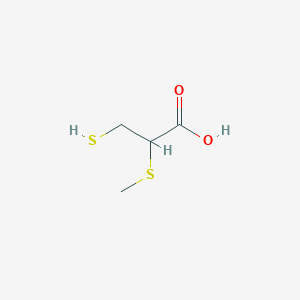

![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
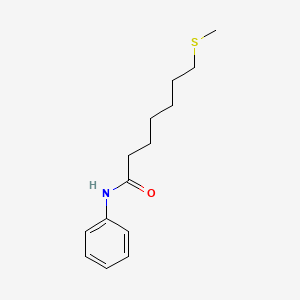
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)
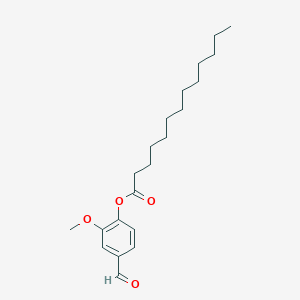
![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
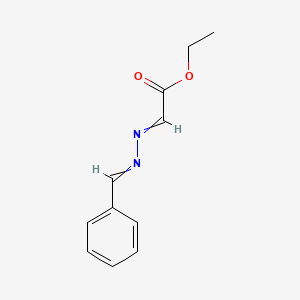
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
